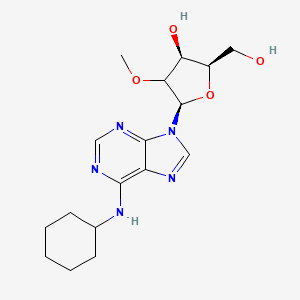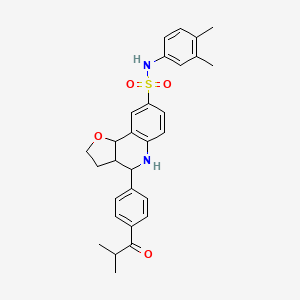
Ophiopojaponin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is specifically identified as Pennogenin 3-O-{2’-O-acetyl-α-L-rhamnopyranosyl-(1→2)-[β-D-xylopyranosyl-(1→3)]-β-D-glucopyranoside} . Ophiopojaponin A is known for its diverse biological activities and has been the subject of various scientific studies due to its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ophiopojaponin A involves the extraction and isolation from the tubers of Ophiopogon japonicus. The process typically includes solvent extraction, followed by chromatographic techniques to purify the compound . Specific synthetic routes and reaction conditions are not extensively documented in the literature, indicating that most studies rely on natural extraction methods.
Industrial Production Methods: Industrial production of this compound is primarily based on large-scale extraction from Ophiopogon japonicus. The process involves harvesting the tubers, drying, and then using solvents such as methanol or ethanol for extraction. The extract is then subjected to various chromatographic techniques to isolate and purify this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ophiopojaponin A undergoes several types of chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis is commonly used to break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of various oxidized derivatives.
Glycosylation: Glycosylation reactions involve the addition of sugar moieties to the aglycone part of this compound, often using glycosyl donors and catalysts.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which are studied for their distinct biological activities .
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a reference compound in the study of steroidal glycosides.
- Investigated for its unique structural properties and potential for chemical modifications .
Biology:
- Studied for its cytostatic activity, which can inhibit the growth of certain cancer cells .
- Explored for its potential to modulate immune responses and anti-inflammatory effects .
Medicine:
- Investigated for its cardioprotective properties, particularly in the treatment of heart diseases .
- Studied for its potential neuroprotective effects and ability to improve cognitive functions .
Industry:
Mecanismo De Acción
Ophiopojaponin A is compared with other similar steroidal glycosides, such as Ophiopojaponin D and Ophiopogonin D . These compounds share similar structural features but differ in their specific sugar moieties and biological activities.
Comparación Con Compuestos Similares
Ophiopojaponin D: Another glycoside from Ophiopogon japonicus with phenylpropanoid structure.
Ophiopogonin D: A steroidal glycoside with distinct biological activities, including anti-inflammatory and cardioprotective effects.
Uniqueness of Ophiopojaponin A: this compound is unique due to its specific glycosidic linkage and acetylation, which contribute to its distinct biological activities and potential therapeutic applications .
Propiedades
Fórmula molecular |
C46H72O18 |
|---|---|
Peso molecular |
913.1 g/mol |
Nombre IUPAC |
[(2S,3R,4R,5R,6S)-4,5-dihydroxy-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1R,2S,4S,5'R,6R,7S,8S,9S,12S,13R,16S)-8-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C46H72O18/c1-20-9-14-45(57-18-20)22(3)46(55)31(64-45)16-28-26-8-7-24-15-25(10-12-43(24,5)27(26)11-13-44(28,46)6)60-42-39(63-41-38(59-23(4)48)35(53)32(50)21(2)58-41)37(34(52)30(17-47)61-42)62-40-36(54)33(51)29(49)19-56-40/h7,20-22,25-42,47,49-55H,8-19H2,1-6H3/t20-,21+,22-,25+,26-,27+,28+,29-,30-,31+,32+,33+,34-,35-,36-,37+,38-,39-,40+,41+,42-,43+,44+,45-,46-/m1/s1 |
Clave InChI |
LERALCVLYDPIAD-VSGHBKQDSA-N |
SMILES isomérico |
C[C@@H]1CC[C@@]2([C@H]([C@]3([C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)OC(=O)C)C)C)O)C)OC1 |
SMILES canónico |
CC1CCC2(C(C3(C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(CO8)O)O)O)OC9C(C(C(C(O9)C)O)O)OC(=O)C)C)C)O)C)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl N-[(2S)-1-[(3S,3aS,6aR)-3-[[(3S)-6,6-difluoro-1-(methylamino)-1,2-dioxoheptan-3-yl]carbamoyl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B12386714.png)

![methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-(chloromethoxy)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12386731.png)

![4-[3-[(2Z)-2-[(2E)-2-[3-[(E)-2-[1-[3-(4-carboxyphenoxy)propyl]-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-chlorocyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethylindol-1-yl]propoxy]benzoic acid;bromide](/img/structure/B12386742.png)



![2-[3-(1,3-benzothiazol-2-yl)quinolin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B12386764.png)




